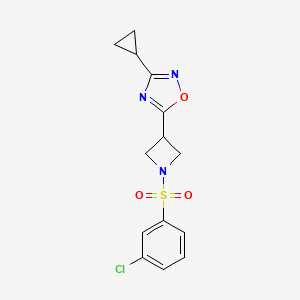![molecular formula C14H11Cl2NO B2795228 (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 939888-07-0](/img/structure/B2795228.png)
(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate, also referred to as CZC, is a synthetic compound that has been used in a variety of scientific research applications. CZC is a quaternary ammonium salt, which is a type of organic compound containing a positively charged nitrogen atom surrounded by four organic groups. CZC has several unique properties that make it attractive for research applications, such as its strong solubility in both polar and non-polar solvents and its relatively low toxicity.
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Quaternary ammonium salts, akin to the compound , have been explored for their electrochemical properties, particularly in the context of electric double layer capacitors (EDLCs). These compounds exhibit wide potential windows and high ionic conductivity, making them suitable as electrolytes in EDLCs, which are critical for energy storage technologies. The research demonstrates that quaternary ammonium salts can enhance the performance of EDLCs, offering a higher capacity and improved charge-discharge cycle durability at elevated temperatures compared to conventional electrolytes (Sato, Masuda, & Takagi, 2004).
Corrosion Inhibition
Another application of related compounds is in corrosion inhibition. Ammonium-based dithiocarbamate compounds have been shown to effectively protect steel against corrosion in acidic environments. These inhibitors work by adsorbing onto the metal surface, providing a hydrophobic barrier that mitigates the corrosive effects of the acid. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
Herbicide Development
Quaternary ammonium salts have also been synthesized and tested for their efficacy as herbicides. Studies on compounds with the 2,4-dichlorophenoxyacetate anion reveal that these salts can be highly effective in controlling weed growth, offering similar or better efficacy compared to commercial herbicide formulations. This research highlights the potential of quaternary ammonium compounds in developing more effective and environmentally friendly herbicidal products (Marcinkowska, Praczyk, Gawlak, Niemczak, & Pernak, 2017).
Catalysis and Synthesis
Quaternary ammonium compounds play a vital role in catalysis, particularly in facilitating various organic reactions. For instance, tetra-methyl ammonium hydroxide has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the utility of these compounds in promoting chemical reactions under mild conditions. Such catalytic applications are essential for developing new synthetic pathways and manufacturing chemicals more efficiently and sustainably (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-6-4-11(5-7-13)9-17(18)10-12-2-1-3-14(16)8-12/h1-9H,10H2/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNNWMGFSHYIZ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)

![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)



![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795164.png)

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)